N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide
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Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and inhibition of PARP has been shown to enhance the effectiveness of DNA-damaging agents in cancer therapy. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Benzodiazines and Related Compounds
Synthetic Advances and Applications
Benzodiazines, including related compounds like benzimidazoles, have broad biological properties and applications in pharmaceutical and agrochemical fields. They constitute key structural units in bioactive natural products and synthetic molecules, potentially including derivatives similar to the specified compound. These compounds are valued for their therapeutic activities, prompting ongoing research into their synthesis and application (Mathew et al., 2017).
Anticancer and Antioxidant Activities
Novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, closely related to the compound , have shown promising anticancer and antioxidant activities. These derivatives were synthesized and demonstrated effectiveness against various cancer cell lines, indicating the potential for compounds with benzimidazole moieties to serve as effective anticancer agents (Gudipati et al., 2011).
Benzimidazole Derivatives
Corrosion Inhibition
Benzimidazole derivatives have been studied for their role as corrosion inhibitors, indicating their potential in materials science and engineering applications. These compounds, including those incorporating morpholine groups, demonstrate significant inhibition of corrosion in specific conditions, suggesting utility beyond biomedical applications (Yadav et al., 2016).
Antimicrobial Activity
Certain benzimidazole derivatives exhibit antimicrobial properties, underscoring their potential in developing new therapeutic agents. Synthesized compounds have shown effectiveness against various bacterial strains, highlighting the versatility and broad-spectrum potential of benzimidazole-related compounds in addressing infectious diseases (Patil et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes like casein kinase 1 (CK1) isoforms .
Mode of Action
Similar compounds have been found to inhibit ck1δ/ε, a highly conserved ubiquitously expressed serine/threonine protein kinase family . These inhibitors can regulate many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Biochemical Pathways
For instance, inhibitors of CK1δ/ε can impact the Wnt signaling pathway, DNA damage response pathway, and cell cycle progression .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds have been studied . These properties
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(19-16-17-11-3-1-2-4-12(11)18-16)13-5-6-14(21-20-13)22-7-9-24-10-8-22/h1-6H,7-10H2,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKCLKJYXYNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide |
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